Fructose

Catalog No.
S572064
CAS No.
57-48-7
M.F
C6H12O6
M. Wt
180.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fructose

CAS Number

57-48-7

Product Name

Fructose

IUPAC Name

(3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1

InChI Key

BJHIKXHVCXFQLS-UYFOZJQFSA-N

SMILES

C(C(C(C(C(=O)CO)O)O)O)O

Solubility

Solubility in water at 20 °C: good

Synonyms

Apir Levulosa, Fleboplast Levulosa, Fructose, Levulosa, Levulosa Baxter, Levulosa Braun, Levulosa Grifols, Levulosa Ibys, Levulosa Ife, Levulosa Mein, Levulosa, Apir, Levulosa, Fleboplast, Levulosado Bieffe Medit, Levulosado Braun, Levulosado Vitulia, Levulose, Plast Apyr Levulosa Mein

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O

Understanding Human Metabolism

Scientists utilize fructose to understand human carbohydrate metabolism and its impact on various metabolic processes. Studies investigate:

  • Fructose metabolism: Examining how the body breaks down fructose compared to other sugars like glucose. This helps understand its role in energy production, storage, and potential effects on metabolic pathways. (Source: Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf: )
  • Insulin sensitivity: Research explores how fructose consumption impacts insulin sensitivity, potentially affecting the body's ability to regulate blood sugar levels. (Source: Fructose Consumption: Considerations for Future Research on Its Effects on Adipose Distribution, Lipid Metabolism, and Insulin Sensitivity in Humans - NCBI)
  • Metabolic disorders: Studies investigate the potential link between high fructose intake and the development of metabolic disorders like obesity, type 2 diabetes, and non-alcoholic fatty liver disease. (Source: Health implications of fructose consumption: A review of recent data - PMC - NCBI)

Investigating Fructose Intolerance

Fructose intolerance is a rare condition where individuals struggle to digest fructose properly. Research helps:

  • Diagnose fructose intolerance: This involves using fructose tolerance tests and identifying markers like increased carbohydrate-deficient transferrin to diagnose the condition. (Source: Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf: )
  • Develop treatment strategies: Research focuses on developing dietary interventions and therapeutic approaches to manage fructose intolerance and improve individual health. (Source: Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf: )

Exploring Potential Therapeutic Applications

Beyond understanding its role in human metabolism, research explores potential therapeutic applications of fructose:

  • Drug delivery systems: Researchers explore using fructose as a carrier molecule for drug delivery due to its unique properties and potential for targeted delivery to specific organs or tissues. (Source: Manufacturing, composition, and applications of fructose - PubMed: )
  • Prebiotics and gut health: Some studies investigate the potential prebiotic properties of certain fructose-containing compounds, exploring their impact on gut microbiota and potential benefits for digestive health. (Source: Normal Roles for Dietary Fructose in Carbohydrate Metabolism - PMC - NCBI)

Physical Description

WHITE CRYSTALS OR POWDER.

XLogP3

-3.2

MeSH Pharmacological Classification

Sweetening Agents

Other CAS

30237-26-4
57-48-7

Use Classification

Cosmetics -> Humectant

Dates

Modify: 2023-09-14

Yu Zhao, Shanji Liu, Yizhou Tang, Tao You, Hengyi Xu
PMID: 34382390   DOI: 10.1021/acs.jafc.1c03301

Abstract

A huge number of titanium dioxide nanoparticles (TiO
NPs) exist in confectionery foods, which is a high-risk factor for development of diet-induced metabolism syndrome (MetS). In this study, we built a high fructose drinking-induced MetS mouse model, and oral intake of 20 mg/kg TiO
NPs was administered for 8 weeks. Significant pathological changes and inflammatory factors of overproduction were detected in the liver and colon. The 16S rDNA sequencing analysis results indicated that TiO
NPs evidently and further perturbed the gut microbiota diversity, compositions, and KEGG pathways in MetS mice. Fecal microbiota transplant experiment proved that TiO
NPs-altered gut microbiota drives liver and colon inflammation damage. More importantly, oral supplementation of
GG (LGG) ameliorated not only the TiO
NPs-induced inflammation but also the fructose-caused metabolic abnormality. LGG recovered the gut dysbiosis and decreased the abundance of inflammation-related bacteria (
,
, and
), thereby protecting against TiO
NPs-induced severe inflammation damage. Our study suggests the necessity of assessing the toxic effects of foodborne nanoparticles on the chronic disease population and potential usefulness of probiotics as prophylactic and therapeutic.


Fructose in the diet expands the surface of the gut and promotes nutrient absorption

Patrícia M Nunes, Dimitrios Anastasiou
PMID: 34408303   DOI: 10.1038/d41586-021-02195-1

Abstract




Improving the enzyme property of D-allulose 3-epimerase from a thermophilic organism of Halanaerobium congolense through rational design

Zhangliang Zhu, Lei Li, Wei Zhang, Chao Li, Shuhong Mao, Fuping Lu, Hui-Min Qin
PMID: 34311887   DOI: 10.1016/j.enzmictec.2021.109850

Abstract

The rare sugar d-allulose is an attractive sucrose substitute due to its sweetness and ultra-low caloric value. It can be produced from D-fructose using d-allulose 3-epimerase (DAE) as the biocatalyst. However, most of the reported DAEs show low catalytic efficiency and poor thermostability, which limited their further use in food industrial. Here, a putative d-allulose 3-epimerase from a thermophilic organism of Halanaerobium congolense (HcDAE) was characterized, showing optimal activity at pH 8.0 and 70 °C in the presence of Mg
. Saturation mutagenesis of Y7, C66, and I108, the putative residues responsible for substrate recognition at the O-4, -5, and -6 atoms of D-fructose was performed, and it yielded the triple mutant Y7H/C66L/I108A with improved activity toward D-fructose (345 % of wild-type enzyme). The combined mutant Y7H/C66L/I108A/R156C/K260C exhibited a half-half (t
) of 5.2 h at 70 °C and an increase of the T
value by 6.5 °C due to the introduction of disulfide bridges between intersubunit with increased interface interactions. The results indicate that mutants could be used as industrial biocatalysts for d-allulose production.


Phenolics-Rich Extracts of Dietary Plants as Regulators of Fructose Uptake in Caco-2 Cells via GLUT5 Involvement

Małgorzata Zakłos-Szyda, Nina Pietrzyk, Agnieszka Kowalska-Baron, Adriana Nowak, Katarzyna Chałaśkiewicz, Marcin Ratajewski, Grażyna Budryn, Maria Koziołkiewicz
PMID: 34443333   DOI: 10.3390/molecules26164745

Abstract

The latest data link the chronic consumption of large amounts of fructose present in food with the generation of hypertension and disturbances in carbohydrate and lipid metabolism, which promote the development of obesity, non-alcoholic fatty liver disease, insulin resistance, and type 2 diabetes. This effect is possible after fructose is absorbed by the small intestine cells and, to a lesser extent, by hepatocytes. Fructose transport is dependent on proteins from the family of glucose transporters (GLUTs), among which GLUT5 selectively absorbs fructose from the intestine. In this study, we examined the effect of four phenolic-rich extracts obtained from
,
, and
on fructose uptake by Caco-2 cells. Extracts from
and
most effectively reduced fluorescent fructose analogue (NBDF) accumulation in Caco-2, as well as downregulated GLUT5 protein levels. These preparations were able to decrease the mRNA level of genes encoding transcription factors regulating GLUT5 expression-thioredoxin-interacting protein (TXNIP) and carbohydrate-responsive element-binding protein (ChREBP). Active extracts contained large amounts of apigenin and flavonols. The molecular docking simulation suggested that some of identified phenolic constituents can play an important role in the inhibition of GLUT5-mediated fructose transport.


A fructose/H

Yutao Liu, Bin Liu, Tingting Xu, Qian Wang, Wendi Li, Jialin Wu, Xiaoyu Zheng, Bin Liu, Ruiying Liu, Xingmei Liu, Xi Guo, Lu Feng, Lei Wang
PMID: 34330925   DOI: 10.1038/s41467-021-24971-3

Abstract

The bacterium Vibrio cholerae can colonize the human intestine and cause cholera, but spends much of its life cycle in seawater. The pathogen must adapt to substantial environmental changes when moving between seawater and the human intestine, including different availability of carbon sources such as fructose. Here, we use in vitro experiments as well as mouse intestinal colonization assays to study the mechanisms used by pandemic V. cholerae to adapt to these environmental changes. We show that a LacI-type regulator (FruI) and a fructose/H
symporter (FruT) are important for fructose uptake at low fructose concentrations, as those found in seawater. FruT is downregulated by FruI, which is upregulated when O
concentrations are low (as in the intestine) by ArcAB, a two-component system known to respond to changes in oxygen levels. As a result, the bacteria predominantly use FruT for fructose uptake under seawater conditions (low fructose, high O
), and use a known fructose phosphotransferase system (PTS, Fpr) for fructose uptake under conditions found in the intestine. PTS activity leads to reduced levels of intracellular cAMP, which in turn upregulate virulence genes. Our results indicate that the FruT/FruI system may be important for survival of pandemic V. cholerae in seawater.


Decreased Glucocorticoid Signaling Potentiates Lipid-Induced Inflammation and Contributes to Insulin Resistance in the Skeletal Muscle of Fructose-Fed Male Rats Exposed to Stress

Abdulbaset Zidane Shirif, Sanja Kovačević, Jelena Brkljačić, Ana Teofilović, Ivana Elaković, Ana Djordjevic, Gordana Matić
PMID: 34281257   DOI: 10.3390/ijms22137206

Abstract

The modern lifestyle brings both excessive fructose consumption and daily exposure to stress which could lead to metabolic disturbances and type 2 diabetes. Muscles are important points of glucose and lipid metabolism, with a crucial role in the maintenance of systemic energy homeostasis. We investigated whether 9-week fructose-enriched diet, with and without exposure to 4-week unpredictable stress, disturbs insulin signaling in the skeletal muscle of male rats and evaluated potential contributory roles of muscle lipid metabolism, glucocorticoid signaling and inflammation. The combination of fructose-enriched diet and stress increased peroxisome proliferator-activated receptors-α and -δ and stimulated lipid uptake, lipolysis and β-oxidation in the muscle of fructose-fed stressed rats. Combination of treatment also decreased systemic insulin sensitivity judged by lower R-QUICKI, and lowered muscle protein content and stimulatory phosphorylations of insulin receptor supstrate-1 and Akt, as well as the level of 11β-hydroxysteroid dehydrogenase type 1 and glucocorticoid receptor. At the same time, increased levels of protein tyrosine phosphatase-1B, nuclear factor-κB, tumor necrosis factor-α, were observed in the muscle of fructose-fed stressed rats. Based on these results, we propose that decreased glucocorticoid signaling in the skeletal muscle can make a setting for lipid-induced inflammation and the development of insulin resistance in fructose-fed stressed rats.


Intestinal Microbiota Mediates High-Fructose and High-Fat Diets to Induce Chronic Intestinal Inflammation

Rong Tan, Huiwei Dong, Zhengshan Chen, Min Jin, Jing Yin, Haibei Li, Danyang Shi, Yifan Shao, Huaran Wang, Tianjiao Chen, Dong Yang, Junwen Li
PMID: 34222037   DOI: 10.3389/fcimb.2021.654074

Abstract

An unhealthy diet has been linked to increased incidence of chronic diseases. To investigate the relationship between diet and intestinal inflammation, mice in two experimental groups were fed on a high-fat diet or high-fructose diet, respectively. The result showed that the defecation volume of the experimental groups was significantly reduced compared with that of the control group, and the levels of pro-inflammatory cytokines (interleukin (IL)-1β and IL-6) and IgG in serum were increased significantly. In addition, inflammatory cell infiltration was observed in intestinal tissue, indicating that a high-fructose or high-fat diet can lead to constipation and inflammation. Further analysis showed that the microbial composition of the experimental groups changed significantly, including a decrease of the
ratio and increased levels of
,
,
, and
, which might be associated with inflammation. The results of pro-inflammatory metabolites analysis showed that the levels of arachidonic acid, stearic acid, and indoxylsulfuric acid were significantly increased in the experimental groups, which were related significantly to
,
, and
. Meanwhile, the content of 5-hydroxytryptamine (5-HT) was significantly decreased, which might cause constipation by reducing intestinal peristalsis. Moreover, transplantation of fecal bacteria from inflammatory mice caused constipation and inflammation in normal mice, which could be relieved by feeding a normal diet. The results of the present study indicated that changes in intestinal microbiota and microbial metabolites may underlie chronic intestinal inflammation and constipation caused by high-fructose and high-fat diets.


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